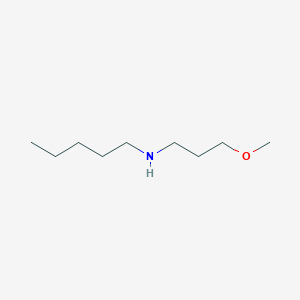

N-(3-Methoxypropyl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAUEOJGRAIXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564244 | |

| Record name | N-(3-Methoxypropyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111106-31-1 | |

| Record name | N-(3-Methoxypropyl)-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111106-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxypropyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanamine, N-(3-methoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Methoxypropyl Pentan 1 Amine

Direct Alkylation Strategies for Secondary Amine Formation

Direct alkylation methods are the most straightforward approaches to synthesizing secondary amines like N-(3-Methoxypropyl)pentan-1-amine. These strategies involve the formation of a new carbon-nitrogen bond and can be broadly categorized into nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions with Halogenoalkanes

One of the fundamental methods for the synthesis of amines is the nucleophilic substitution reaction between an amine and a halogenoalkane. In this approach, the lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom of the halogenoalkane, leading to the displacement of the halide ion and the formation of a new C-N bond.

For the synthesis of this compound, this can be achieved by reacting 3-methoxypropan-1-amine with a 1-halopentane (e.g., 1-bromopentane (B41390) or 1-chloropentane). The primary amine, 3-methoxypropan-1-amine, acts as the nucleophile.

A significant challenge with this method is the potential for over-alkylation. The product, this compound, is itself a nucleophile and can react further with the 1-halopentane to form a tertiary amine. This can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, reducing the yield of the desired secondary amine. To mitigate this, reaction conditions can be optimized, for instance, by using a large excess of the primary amine.

Table 1: Representative Conditions for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Base (optional) | Typical Temperature | Potential Byproducts |

| 3-methoxypropan-1-amine | 1-Bromopentane | Ethanol | Sodium Carbonate | Reflux | Tertiary amine, Quaternary ammonium salt |

| 3-methoxypropan-1-amine | 1-Chloropentane | Acetonitrile | Potassium Carbonate | 80 °C | Tertiary amine, Quaternary ammonium salt |

This table presents illustrative conditions based on general principles of nucleophilic substitution for amine synthesis, as specific experimental data for this compound was not available in the reviewed literature.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comnih.gov This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method offers better control over the degree of alkylation compared to direct alkylation with halogenoalkanes. masterorganicchemistry.com

There are two primary pathways for the synthesis of this compound via reductive amination:

Reaction of 3-methoxypropanal (B1583901) with pentan-1-amine: In this route, 3-methoxypropanal is condensed with pentan-1-amine to form an N-pentylimine intermediate.

Reaction of pentanal with 3-methoxypropan-1-amine: Alternatively, pentanal can be reacted with 3-methoxypropan-1-amine to generate an N-(3-methoxypropyl)imine intermediate.

In both cases, the imine intermediate is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comnih.gov Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are mild enough to not reduce the starting aldehyde or ketone, allowing for a convenient one-pot reaction. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly Acidic (pH 4-6) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | Neutral to Acidic | Highly effective, mild, and selective for a wide range of substrates. nih.gov |

This table summarizes general characteristics of common reducing agents used in reductive amination.

Advanced Synthetic Approaches

While direct alkylation methods are often sufficient for the synthesis of simple secondary amines, more advanced techniques can offer advantages in terms of stereoselectivity, efficiency, and suitability for high-throughput synthesis.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts (enzymes). Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of secondary amines, transaminases are a class of enzymes that can be particularly useful. In a hypothetical chemoenzymatic route to this compound, a transaminase could be used to aminate a suitable ketone precursor, followed by chemical modification. While the direct chemoenzymatic synthesis of this specific compound is not documented, the principles of this green chemistry approach are increasingly being applied to the synthesis of a wide range of amines.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a technique in which molecules are built up on a solid polymer support. This methodology is particularly well-suited for the rapid synthesis of large libraries of compounds for screening purposes.

In the context of this compound synthesis, one of the starting materials, either the amine or the aldehyde, could be attached to a solid support. The reaction (e.g., reductive amination) would then be carried out, and after completion, the desired product would be cleaved from the support. This approach simplifies purification, as excess reagents and byproducts can be washed away from the solid support. While more complex than solution-phase synthesis for a single compound, it becomes highly efficient when a variety of related amines are desired.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Catalyst Influence on Synthetic Efficiency

The catalyst is a cornerstone of the reductive amination process, directly influencing the rate of reaction and the selectivity towards the desired secondary amine. A variety of heterogeneous and homogeneous catalysts have been developed for this purpose, with the choice often depending on the specific substrates, desired reaction conditions (e.g., temperature, pressure), and cost-effectiveness.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel, are widely used due to their high activity and ease of separation from the reaction mixture. mdma.chmasterorganicchemistry.com These catalysts facilitate the hydrogenation of the imine intermediate, typically under a hydrogen atmosphere. The efficiency of these catalysts can be influenced by factors such as the catalyst support, metal loading, and the presence of additives. For instance, studies on the hydrogenation of nitriles, a related transformation, have shown that the selectivity towards the primary amine over Pd/C can be influenced by acidic additives and a two-phase solvent system. nih.gov

More recently, catalysts based on less precious metals like nickel and cobalt have gained attention as more sustainable alternatives. Amorphous cobalt particles have been shown to be highly active and selective for reductive aminations under mild conditions. organic-chemistry.org Ruthenium-based catalysts, including single-atom catalysts (SACs) and those supported on materials like zirconium dioxide (ZrO₂), have also demonstrated high yields in the reductive amination of a broad range of aldehydes and ketones. nih.govnih.gov Iridium complexes have also been successfully employed, particularly in the asymmetric reductive amination of ketones. nih.gov

The selection of the catalyst has a profound impact on the efficiency of the synthesis of this compound. The following table compares the performance of different catalysts in the reductive amination of aliphatic aldehydes, providing a guide to their potential applicability.

| Aldehyde/Ketone Substrate | Amine Source | Catalyst | Hydrogen Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-propanone | Ammonia (B1221849) | Raney Nickel | H₂ (1 atm) | 85 | mdma.ch |

| 1-Phenyl-2-propanone | Ammonia/NH₄Cl | Platinum Oxide (PtO₂) | H₂ | 52 | mdma.ch |

| Hexaldehyde | Ammonia | Ru₁/NC | H₂ | Mixture of primary/secondary amine | nih.gov |

| Pentanal | DMF | t-ZrO₂ | DMF | >99 (of N,N-dimethylpentan-1-amine) | researchgate.net |

| Generic Ketones | Ammonium Formate | Cp*Ir complexes | Ammonium Formate | Good to High | organic-chemistry.org |

| Generic Aldehydes | Ammonia | Amorphous Co particles | H₂ (1-10 bar) | High Selectivity (>99%) | organic-chemistry.org |

| Biomass-derived aldehydes/ketones | Aqueous Ammonia | Ru/ZrO₂ | H₂ | Good to Excellent | nih.gov |

Mechanistic Investigations of Chemical Reactivity of N 3 Methoxypropyl Pentan 1 Amine

Nucleophilicity and Basicity Studies

The fundamental chemical properties of an amine are its basicity, the ability to accept a proton, and its nucleophilicity, the ability to attack an electron-deficient center. masterorganicchemistry.com While often correlated, these two properties are distinct and can be influenced differently by the amine's structure.

As a secondary amine, N-(3-Methoxypropyl)pentan-1-amine can act as a nucleophile in SN2 reactions with alkyl halides to form tertiary amines. The reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt. Subsequent deprotonation yields the neutral tertiary amine.

The general mechanism proceeds as follows:

Nucleophilic Attack (SN2): The nitrogen atom of this compound attacks the alkyl halide (R-X), forming a C-N bond and a positively charged quaternary ammonium (B1175870) salt intermediate.

Deprotonation: A base, which could be another molecule of the starting amine, removes the proton from the nitrogen to yield the final tertiary amine product.

Unlike the alkylation of primary amines, which often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the products, the alkylation of a secondary amine to a tertiary amine can sometimes be more controlled. masterorganicchemistry.com However, the resulting tertiary amine is still nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt, particularly if an excess of the alkylating agent is used. The steric hindrance from the two existing alkyl groups (pentyl and 3-methoxypropyl) and the newly added group can slow this subsequent reaction compared to the alkylation of smaller secondary amines. masterorganicchemistry.com

Table 1: Hypothetical Alkylation Reactions of this compound

| Alkylating Agent | Product | Conditions | Hypothetical Yield |

| Methyl Iodide | N-Methyl-N-(3-methoxypropyl)pentan-1-amine | K₂CO₃, Acetonitrile, RT | High |

| Ethyl Bromide | N-Ethyl-N-(3-methoxypropyl)pentan-1-amine | NaHCO₃, DMF, 50°C | Moderate to High |

| Benzyl (B1604629) Chloride | N-Benzyl-N-(3-methoxypropyl)pentan-1-amine | Et₃N, THF, Reflux | Moderate |

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). masterorganicchemistry.com A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the proton is held more tightly. pressbooks.pub For simple, acyclic secondary alkylamines, the pKa values of their conjugate acids typically fall within the range of 10 to 11. pressbooks.pub

The structure of this compound features two alkyl groups, which are electron-donating and increase electron density on the nitrogen, enhancing its basicity compared to ammonia (B1221849) (conjugate acid pKa = 9.2). masterorganicchemistry.com However, the molecule also contains an ether linkage in the 3-methoxypropyl chain. The oxygen atom can exert a weak electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen and thus reduce its basicity. Studies on similar amino ethers have shown that an oxygen atom in a remote position (gamma or further) has a modest pKa-lowering effect. yuntsg.com Therefore, the pKa of the conjugate acid of this compound is expected to be slightly lower than that of a simple dialkylamine like diethylamine (B46881) but significantly higher than that of an amine with a strong electron-withdrawing group.

Table 2: Comparison of Conjugate Acid (R₂NH₂⁺) pKa Values

| Amine | Structure | Typical pKa of Conjugate Acid | Reference |

| Diethylamine | (CH₃CH₂)₂NH | 10.9-11.0 | masterorganicchemistry.com |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | pressbooks.pub |

| This compound | CH₃(CH₂)₄NH(CH₂)₃OCH₃ | ~10.5 (Estimated) | |

| N,N-Dimethylbutylamine | (CH₃)₂N(CH₂)₃CH₃ | 10.2 | yuntsg.com |

Reactions with Electrophiles and Carbonyl Compounds

The nucleophilic nitrogen of this compound readily attacks electron-deficient carbons, such as those found in carbonyl groups and their derivatives.

Secondary amines react with aldehydes and ketones to form enamines. libretexts.org The reaction of this compound with an aldehyde or ketone would not form an imine (which requires a primary amine), but would proceed through an iminium ion intermediate to yield an enamine. masterorganicchemistry.comopenstax.org

The mechanism is acid-catalyzed and involves several reversible steps: libretexts.orglibretexts.org

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, neutralizing the zwitterionic intermediate.

Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (H₂O).

Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond. The resulting species is a positively charged iminium ion.

Deprotonation: A base removes a proton from an adjacent carbon (the α-carbon), forming a C=C double bond and yielding the neutral enamine product.

Table 3: Hypothetical Enamine Formation Reactions

| Carbonyl Compound | Product (Major Regioisomer) | Conditions |

| Cyclohexanone | 1-(N-(3-methoxypropyl)pentan-1-yl)cyclohex-1-ene | p-Toluenesulfonic acid (cat.), Toluene, Reflux |

| Butan-2-one | N-(3-methoxypropyl)-N-(but-2-en-2-yl)pentan-1-amine | Acetic Acid (cat.), Benzene, Reflux |

| Propanal | N-(3-methoxypropyl)-N-(prop-1-en-1-yl)pentan-1-amine | Pyrrolidine (cat.), Methanol, RT |

This compound undergoes N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. researchgate.net The reaction is a nucleophilic acyl substitution. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to form the stable amide product. nih.gov The reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid (e.g., HCl) generated as a byproduct.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). The nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion and forming a sulfonamide. Sulfonamides derived from secondary amines are stable compounds that lack an acidic N-H proton.

Table 4: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | Product Name | Conditions |

| Acetyl Chloride | Amide | N-(3-methoxypropyl)-N-pentylacetamide | Pyridine, CH₂Cl₂, 0°C to RT |

| Benzoyl Chloride | Amide | N-(3-methoxypropyl)-N-pentylbenzamide | Triethylamine, THF, RT |

| Acetic Anhydride | Amide | N-(3-methoxypropyl)-N-pentylacetamide | Neat, 100°C or cat. acid |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(3-methoxypropyl)-N-pentyl-4-methylbenzenesulfonamide | NaOH (aq), Diethyl ether |

Intramolecular Cyclization and Rearrangement Pathways

While there is no specific literature detailing the intramolecular reactions of this compound itself, its structure allows for hypothetical cyclization pathways under certain conditions. Such reactions would require the presence of a second reactive functional group within the molecule that can act as an electrophile for the nucleophilic nitrogen.

For instance, if a leaving group (e.g., a halide or tosylate) were present at the terminal end of the pentyl chain (i.e., on C-5), an intramolecular SN2 reaction could occur. The nitrogen atom could act as an internal nucleophile, attacking the electrophilic C-5 and displacing the leaving group to form a seven-membered heterocyclic ring, N-(3-methoxypropyl)azepane. The feasibility of such a reaction depends on the length of the chain connecting the nucleophile and the leaving group, with the formation of 5- and 6-membered rings generally being the most kinetically and thermodynamically favorable.

Alternatively, functionalization of the methoxypropyl chain could lead to different cyclization products. For example, demethylation of the ether followed by conversion of the resulting alcohol to a leaving group would create a precursor for the formation of a substituted piperidine (B6355638) ring via a 6-exo-tet cyclization, which is a favored pathway according to Baldwin's rules.

These potential intramolecular pathways remain speculative without experimental evidence but are based on established principles of heterocyclic synthesis. rsc.orgnih.gov

Oxidation and Reduction Chemistry of the Amine Functionality

The chemical reactivity of the secondary amine functionality in this compound is a focal point for understanding its potential transformations. The nitrogen atom's lone pair of electrons and the adjacent C-H bonds are the primary sites for oxidative processes, while the amine group itself is already in a reduced state, making its further reduction less common unless under specific derivatization or cleavage conditions. The presence of the methoxypropyl group may also exert electronic and steric influences on the reactivity of the amine.

The oxidation of the secondary amine in this compound can proceed through several pathways, yielding a variety of products depending on the oxidant and reaction conditions. Key oxidative transformations include the formation of imines, nitrones, and N-oxides, as well as oxidative N-dealkylation.

Iminium Ion and Imine Formation: A common pathway for the oxidation of secondary amines involves the initial formation of an iminium ion, which can then be converted to an imine. This process is often achieved using reagents like iodosobenzene (B1197198) or through catalytic methods. For instance, manganese(III) and iron(III) porphyrins have been shown to catalyze the oxidation of secondary amines to imines with iodosobenzene as the terminal oxidant nih.gov. The elimination of a hydrogen atom typically occurs from the less substituted carbon atom adjacent to the nitrogen nih.gov. In the case of this compound, this would likely lead to the formation of N-(3-methoxypropyl)pent-1-en-1-imine or N-pentyl-3-methoxypropan-1-imine.

Nitrone Formation: Further oxidation of the secondary amine, or oxidation under different conditions, can lead to the formation of nitrones. This transformation often proceeds through a hydroxylamine (B1172632) intermediate. For example, the oxidation of secondary amines with hydrogen peroxide (H₂O₂) can yield nitrones. This reaction can be catalyzed by various metal complexes, such as those of platinum(II), or can even proceed without a catalyst under specific conditions, particularly with benzylic secondary amines acs.orgrsc.orglibretexts.org. The use of peroxymonocarbonate, formed from hydrogen peroxide and bicarbonate, is also an effective method for oxidizing secondary amines to nitrones nih.gov.

Oxidative N-Dealkylation: A significant oxidative pathway for secondary amines is N-dealkylation, which involves the cleavage of a C-N bond. This reaction is of great importance in biological systems, often catalyzed by cytochrome P450 enzymes, and is also a valuable synthetic transformation acs.orgpearson.comrsc.org. The process typically initiates with the oxidation of the carbon atom alpha to the nitrogen, forming a carbinolamine intermediate. This intermediate is often unstable and decomposes to yield a primary amine and a carbonyl compound numberanalytics.comncert.nic.in. For this compound, this could result in the formation of either pentan-1-amine and 3-methoxypropanal (B1583901), or 3-methoxypropylamine (B165612) and pentanal, depending on which alkyl group is cleaved. Catalytic systems, such as those using rhodium porphyrins and oxygen, have been developed for the N-dealkylation of secondary amines acs.org.

The following table summarizes the potential oxidation products of secondary amines with various reagents, which can be extrapolated to predict the behavior of this compound.

| Oxidizing Agent/System | Potential Products from a Generic Secondary Amine (R₂CH-NH-R') | Inferred Products from this compound |

| Iodosobenzene / Mn(III) or Fe(III) porphyrin catalyst | Imine (R₂C=N-R') nih.gov | N-(3-methoxypropyl)pent-1-en-1-imine or N-pentyl-3-methoxypropan-1-imine |

| Hydrogen Peroxide (H₂O₂) / Pt(II) catalyst | Nitrone acs.org | This compound-N-oxide or corresponding nitrone |

| Hydrogen Peroxide (H₂O₂) / CO₂ | Nitrone nih.gov | Corresponding nitrone |

| Potassium Permanganate (KMnO₄) | Aldehydes/Ketones via imine intermediate libretexts.orgionike.com | Pentanal and 3-methoxypropylamine, or 3-methoxypropanal and pentan-1-amine |

| Rhodium porphyrin / O₂ | N-dealkylation products (Primary amine and carbonyl) acs.org | Pentan-1-amine and 3-methoxypropanal, or 3-methoxypropylamine and pentanal |

The amine functional group is in a reduced state, and therefore, direct reduction of the secondary amine in this compound is not a typical reaction. However, reactions that involve the reduction of derivatives of the amine or cleavage of the C-N or C-O bonds under reductive conditions are plausible.

Reductive Amination in Reverse (Cleavage): While not a reduction of the amine itself, the C-N bonds can be cleaved under certain reductive conditions, which can be considered a reverse of reductive amination. However, this is generally a challenging transformation due to the stability of the C-N bond pearson.com.

Reduction of Oxidized Products: The products of the oxidation of this compound, such as imines and nitrones, can be readily reduced. For instance, an imine intermediate can be reduced back to the corresponding secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation masterorganicchemistry.com. This is a common strategy in reductive amination procedures organic-chemistry.orgwikipedia.org.

Ether Linkage Stability: The methoxypropyl group contains an ether linkage, which is generally stable to many reducing agents. However, under harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), ether cleavage can occur libretexts.org. This would lead to the formation of an alcohol and an alkyl halide. It is conceivable that under certain reductive cleavage conditions, the ether bond could be targeted, although this is less likely than reactions involving the more reactive amine functionality.

The following table outlines potential reductive transformations related to this compound and its derivatives.

| Reaction Type | Substrate | Reagent/Condition | Potential Products |

| Reduction of Imine | Imine derivative of this compound | NaBH₄ or H₂/catalyst masterorganicchemistry.com | This compound |

| Reduction of Nitrone | Nitrone derivative of this compound | H₂/catalyst | N-hydroxy-N-(3-Methoxypropyl)pentan-1-amine or the secondary amine |

| Ether Cleavage | This compound | HI or HBr (strong acid) libretexts.org | N-pentyl-3-hydroxypropan-1-amine and methyl iodide/bromide |

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Synthesis for Transition Metal Complexes

The design of a ligand is crucial for its function. The structure of N-(3-Methoxypropyl)pentan-1-amine, featuring both an ether and a secondary amine group, suggests it could act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. The synthesis of transition metal complexes with this ligand would typically involve reacting it with a suitable metal salt in an appropriate solvent.

However, a thorough search of the scientific literature yielded no specific examples of transition metal complexes being designed or synthesized using this compound as a ligand.

Structural Characterization of this compound Metal Adducts

Despite the theoretical potential for this compound to form metal adducts, no studies detailing the structural characterization of such complexes have been published.

Catalytic Applications of this compound Complexes

Amines and their metal complexes are widely used as catalysts in a variety of organic reactions. The specific structure of this compound could potentially offer unique steric and electronic properties to a catalytic system.

Polymerization Catalysis (e.g., Methyl Methacrylate (B99206) Polymerization)

In the field of polymerization, ligands play a critical role in controlling the activity and selectivity of the catalyst. For instance, in the polymerization of methyl methacrylate, the nature of the ligand can influence the tacticity and molecular weight of the resulting polymer. While amines, in general, have been explored in polymerization reactions like Atom Transfer Radical Polymerization (ATRP), there are no specific reports on the use of this compound complexes as catalysts for methyl methacrylate polymerization or any other polymerization process.

Carbonylation Reactions (e.g., Methoxycarbonylation of Olefins)

Carbonylation reactions, such as the methoxycarbonylation of olefins, are important industrial processes for the synthesis of esters. These reactions are often catalyzed by transition metal complexes, with the ligand environment around the metal being a key factor in the catalyst's performance. There is currently no available research documenting the application of this compound complexes in any carbonylation reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, used to form carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount for the success of these reactions. While a vast number of amine-containing ligands have been developed for cross-coupling, there is no evidence in the literature of this compound being employed in this context.

Asymmetric Catalysis Investigations

The development of chiral ligands for asymmetric catalysis is a major focus of chemical research, aiming to produce enantiomerically pure compounds. A chiral derivative of this compound could theoretically be used as a ligand in asymmetric catalysis. However, no investigations into the synthesis of chiral versions of this amine or their application in asymmetric catalysis have been reported.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure, stability, and spectroscopic properties of molecules. However, for N-(3-Methoxypropyl)pentan-1-amine, such foundational computational studies are absent.

Conformational Analysis and Stability

The flexibility of the alkyl chains in this compound suggests a complex potential energy surface with numerous possible conformers. A thorough conformational analysis, employing methods such as Density Functional Theory (DFT), would be necessary to identify the global minimum energy structure and the relative stabilities of other low-energy conformers. This analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energies to map out the conformational landscape. The results of such a study would be crucial for understanding the molecule's preferred shapes and how its structure influences its physical and chemical properties.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Global Minimum | DFT/B3LYP/6-31G(d) | 0.00 |

| Conformer A | DFT/B3LYP/6-31G(d) | 1.25 |

| Conformer B | DFT/B3LYP/6-31G(d) | 2.50 |

| Conformer C | DFT/B3LYP/6-31G(d) | 3.75 |

| This table is hypothetical and for illustrative purposes only, as no published data exists. |

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental identification and characterization of compounds. For this compound, theoretical calculations could provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are standard for NMR predictions, while frequency calculations at the harmonic level, often scaled to account for anharmonicity, can produce reliable IR spectra. These predicted spectra would serve as valuable references for any future experimental work on this molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Computational Method | Predicted Value |

| ¹³C NMR Chemical Shift (C-N) | GIAO/DFT | ~40-50 ppm |

| ¹H NMR Chemical Shift (N-H) | GIAO/DFT | ~1-3 ppm |

| IR Stretch (N-H) | DFT/B3LYP/6-31G(d) | ~3300-3400 cm⁻¹ |

| IR Stretch (C-O-C) | DFT/B3LYP/6-31G(d) | ~1100-1150 cm⁻¹ |

| This table contains hypothetical data for illustrative purposes, as no specific predictions have been published. |

Reaction Mechanism Elucidation via Computational Modeling

Understanding the reactivity of this compound requires the computational modeling of potential reaction mechanisms. This is an area where theoretical chemistry can provide insights that are difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathways

Computational modeling can be used to map out the energy profiles of chemical reactions involving this compound. By locating and characterizing the transition state structures for potential reactions, such as N-alkylation or oxidation, researchers could determine the activation energies and reaction rates. This would provide a fundamental understanding of its chemical reactivity and the feasibility of various chemical transformations.

Solvent Effects in silico

The behavior of this compound in solution is expected to be significantly influenced by the solvent. In silico studies using implicit or explicit solvent models could quantify these effects. For instance, the Polarizable Continuum Model (PCM) could be employed to understand how the polarity of the solvent affects the conformational equilibrium and the energetics of reaction pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior and intermolecular interactions of molecules. For this compound, MD simulations could reveal how individual molecules interact with each other in the liquid phase and how they interact with other molecules in a mixture. This would provide insights into properties such as miscibility, solvation, and the formation of hydrogen bonds. Such simulations are crucial for understanding the macroscopic properties of the substance based on its microscopic behavior. The development of an accurate force field for this molecule would be a prerequisite for reliable MD simulations.

: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Theoretical and computational chemistry offers powerful tools to predict the biological activity of chemical compounds and to understand the relationship between their molecular structure and their properties. For this compound, while specific, in-depth Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are not extensively available in publicly accessible literature, the principles of these methodologies can be applied by examining related classes of compounds, such as aliphatic amines.

Structure-Activity Relationship (SAR) analysis is a qualitative approach that identifies key structural features, or "pharmacophores," of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can deduce which parts of the molecule are essential for its function.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—to predict the activity of new, untested compounds. A common descriptor is the logarithm of the 1-octanol/water partition coefficient (log KOW or log P), which measures a compound's hydrophobicity.

Elucidating the Influence of Molecular Structure on Biological Activity

For aliphatic amines, a significant body of research has established a clear link between their structural features and their biological effects, particularly their toxicity. The primary mode of toxic action for many simple aliphatic amines is considered to be narcosis, a non-specific mechanism where the compound disrupts cell membranes. The potency of this effect is largely governed by the compound's ability to partition into the lipid bilayers of cell membranes.

One of the key determinants of this partitioning behavior is hydrophobicity. A seminal QSAR study on the toxicity of a series of aliphatic and aromatic amines to the freshwater ciliate Tetrahymena pyriformis demonstrated a strong correlation between the toxicity of the amines and their log KOW values. nih.gov The study established a linear relationship where an increase in hydrophobicity (a higher log KOW) corresponds to a greater toxic effect, measured as the 50% inhibitory growth concentration (IGC50). nih.gov

The general QSAR model for the toxicity of these amines to Tetrahymena pyriformis was found to be:

log(1/IGC50) = 0.72(log KOW) - 1.64 nih.gov

This model indicates that for this class of amines, hydrophobicity is the primary driver of their baseline toxicity. The model's high correlation coefficient (r² = 0.92) signifies its strong predictive power for the compounds included in the study. nih.gov

The N-pentyl group: This five-carbon alkyl chain significantly contributes to the molecule's hydrophobicity. Generally, as the length of the alkyl chain in a homologous series of aliphatic amines increases, so does the hydrophobicity and, often, the biological activity, up to a certain point where a "cutoff" effect may be observed.

The Secondary Amine: The nitrogen atom, with its lone pair of electrons, makes the molecule basic and capable of forming hydrogen bonds. savemyexams.com This feature can be crucial for interactions with biological targets, such as receptors or enzymes, and also influences the compound's solubility in aqueous environments. savemyexams.com

Predictive Modeling and Data Interpretation

To illustrate the principles of QSAR, the following table presents data from a study on the toxicity of a homologous series of primary aliphatic amines to Tetrahymena pyriformis. This data demonstrates the relationship between chemical structure (specifically, the length of the alkyl chain), hydrophobicity (log KOW), and biological activity (log 1/IGC50).

| Compound Name | Chemical Structure | log KOW | Toxicity (log 1/IGC50) |

|---|---|---|---|

| Propylamine | CH3CH2CH2NH2 | 0.48 | -1.15 |

| Butylamine | CH3(CH2)3NH2 | 0.99 | -0.82 |

| Pentylamine | CH3(CH2)4NH2 | 1.53 | -0.45 |

| Hexylamine | CH3(CH2)5NH2 | 2.06 | -0.08 |

| Heptylamine | CH3(CH2)6NH2 | 2.62 | 0.31 |

| Octylamine | CH3(CH2)7NH2 | 3.15 | 0.74 |

| Nonylamine | CH3(CH2)8NH2 | 3.68 | 1.18 |

| Decylamine | CH3(CH2)9NH2 | 4.21 | 1.61 |

Data sourced from a QSAR study on the toxicity of aliphatic amines to Tetrahymena pyriformis. The log KOW values are a measure of hydrophobicity, and log 1/IGC50 is the measure of toxicity.

As the data in the table illustrates, there is a clear trend of increasing toxicity with increasing alkyl chain length and, consequently, increasing hydrophobicity. This type of data is fundamental to building QSAR models that can then be used to predict the activity of other, similar compounds.

Interaction with Biological Macromolecules

Enzyme Inhibition Studies

There is no available scientific literature detailing the investigation of this compound as an enzyme inhibitor. Research on structurally related but more complex molecules, such as 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide, has shown potent and selective inhibition of Glycogen Synthase Kinase 3 (GSK-3). nih.gov However, these findings cannot be extrapolated to this compound due to significant structural differences.

Receptor Binding Affinity and Selectivity

No publically available data exists on the receptor binding affinity and selectivity of this compound. While research into various N-heterocyclic amines and their interactions with receptors is an active area, specific studies on this compound are absent from the current body of scientific literature. bldpharm.com

There is a lack of published research on the in vitro and in vivo biological activities of this compound.

Modulatory Effects on Neurotransmitter Systems

The effects of this compound on neurotransmitter systems have not been documented in any available scientific studies. The modulation of neurotransmitter systems is a key area of investigation for many amine compounds, as they can influence neuronal activity and behavior. nih.govnih.gov However, no such research has been published for this compound.

Antagonist Properties in Cellular Assays

No cellular assay data is available to characterize the potential antagonist properties of this compound at any receptor.

Precursor Role in Pharmaceutical Compound Synthesis

While amines and their derivatives are fundamental building blocks in the synthesis of many pharmaceutical compounds, there is no specific information available in the scientific literature detailing the use of this compound as a precursor in the synthesis of any pharmaceutical agent.

Biological and Medicinal Chemistry Research

Antimicrobial and Antifungal Activity Evaluations

Research into the antimicrobial and antifungal activities of amine derivatives has revealed important structure-activity relationships. Generally, the biocidal activity of these compounds is attributed to their amphiphilic nature, which allows them to interact with and disrupt the microbial cell membranes. This disruption can lead to the leakage of cellular contents and ultimately, cell death.

A key factor influencing the antimicrobial potency of N-alkyl amine derivatives is the length of the alkyl chain. Studies on homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have shown that antimicrobial activity against both Gram-positive and Gram-negative bacteria tends to increase with increasing alkyl chain length up to an optimal point. nih.gov Beyond this optimal length, a "cut-off" effect is often observed, where further increases in chain length lead to a decrease in activity. nih.gov This phenomenon is thought to be related to the compound's ability to partition into the bacterial cell membrane.

For instance, in a study evaluating a homologous series of N-alkyl betaines against Staphylococcus aureus and Escherichia coli, a clear trend was observed. Compounds with shorter alkyl chains (e.g., C8) exhibited very poor antimicrobial activity. nih.gov As the chain length increased, the minimum inhibitory concentration (MIC) values decreased, indicating greater potency. The peak activity was observed for the C16 derivative against both microorganisms. nih.gov A similar trend was noted for a series of N-alkyl-N,N-dimethylamine oxides, with the optimal activity being observed around the C14 to C16 chain length. nih.gov

While these findings pertain to compounds that are structurally different from N-(3-Methoxypropyl)pentan-1-amine, they underscore the critical role that the alkyl substituent plays in defining the antimicrobial and antifungal potential of amine-containing molecules. The pentyl group in this compound is a relatively short alkyl chain, which, based on the trends observed in related compounds, might suggest modest antimicrobial activity. However, the presence of the methoxypropyl group could also influence its partitioning behavior and interaction with microbial membranes, making direct experimental evaluation necessary to determine its specific antimicrobial spectrum and potency.

The following tables present data from studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, which serve to illustrate the general principles of how alkyl chain length affects antimicrobial activity in related amine compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Homologous Series of N-Alkyl Betaines against S. aureus and E. coli nih.gov

| Alkyl Chain Length | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C8 | 23,000 | 12,000 |

| C10 | 5,900 | 3,000 |

| C12 | 490 | 480 |

| C14 | 130 | 120 |

| C16 | 61 | 120 |

| C18:1 (Oleyl) | 60 | 120 |

| C18 | 120 | 240 |

Table 2: Minimum Inhibitory Concentrations (MICs) of a Homologous Series of N-Alkyl-N,N-Dimethylamine Oxides against S. aureus and E. coli nih.gov

| Alkyl Chain Length | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C8 | 29,000 | 36,000 |

| C10 | 7,500 | 9,000 |

| C12 | 960 | 1,100 |

| C14 | 250 | 140 |

| C16 | 250 | 280 |

| C18:1 (Oleyl) | 250 | 280 |

| C18 | 1,000 | 1,100 |

Environmental and Industrial Chemical Research Considerations

Degradation Pathways in Environmental Matrices

The release of industrial amines into the environment necessitates a thorough understanding of their subsequent chemical transformations. This section details the atmospheric degradation, potential for harmful byproduct formation, and biodegradation of N-(3-Methoxypropyl)pentan-1-amine.

The atmospheric fate of this compound, like most aliphatic amines, is primarily dictated by its reaction with hydroxyl (OH) radicals, the main daytime oxidant in the troposphere. nilu.nobellona.org The degradation process is initiated by hydrogen abstraction, where an OH radical removes a hydrogen atom from the amine molecule, leading to the formation of an alkyl radical. nih.gov

For this compound, there are several potential sites for hydrogen abstraction: the N-H group, the C-H bonds on the carbon adjacent to the nitrogen atom, the C-H bonds on the carbon adjacent to the oxygen atom in the methoxy (B1213986) group, and the C-H bonds along the alkyl chains. The primary attack is expected to occur at the hydrogen atoms bonded to the carbon atoms adjacent to the heteroatoms (nitrogen and oxygen), as these bonds are generally weaker. nih.gov For instance, studies on the analogous compound 3-methoxy-1-propanol (B72126) (3M1P) show that the primary attack by OH radicals occurs at the hydrogen atoms on the carbon adjacent to the ether oxygen. nih.gov

Following the initial hydrogen abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical ((ROO•)). This peroxy radical then undergoes further reactions, primarily with nitric oxide (NO), to produce an alkoxy radical ((RO•)) and nitrogen dioxide (NO₂). nih.gov The alkoxy radical is a key intermediate that can decompose via C-C bond cleavage or isomerization, leading to a variety of smaller, oxygenated products.

Based on the degradation pathways of similar amines and alkoxy compounds, the expected major degradation products for this compound would include aldehydes, amides, and smaller organic acids. bellona.orgnih.gov The atmospheric lifetime of such amines is typically short, indicating rapid degradation. nih.gov

A significant concern with the atmospheric degradation of secondary amines is the formation of N-nitrosamines and N-nitramines, classes of compounds that include many probable human carcinogens. nih.govforcetechnology.com this compound, as a secondary amine, is a potential precursor to these hazardous byproducts.

N-Nitrosamine Formation: N-nitrosamines are formed from the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HONO), which is present in the atmosphere. pharmaexcipients.com The atmospheric formation pathway can also involve the amino radical (R₂N•), formed from the initial OH-radical-initiated hydrogen abstraction from the N-H bond. This amino radical can then react with nitric oxide (NO). researchgate.net

N-Nitramine Formation: N-nitramines are the corresponding oxidation products. Their formation involves the reaction of the amino radical (R₂N•) with nitrogen dioxide (NO₂). nilu.noresearchgate.net Studies on the atmospheric oxidation of other amines have confirmed the formation of nitramines as a product, with the yield depending on the concentration of nitrogen oxides (NOx). nilu.nonilu.com For secondary amines, the formation of stable nitrosamines and nitramines is a major concern. gassnova.no Research on amines used in industrial processes like CO2 capture shows that the formation rate of nitrosamines is typically an order of magnitude higher for secondary amines compared to primary amines. nih.govillinois.edu

The general reactions are as follows:

Nitrosamine Formation: R₂NH + OH• → R₂N• + H₂O; then R₂N• + NO → R₂N-N=O (N-nitrosamine)

Nitramine Formation: R₂N• + NO₂ → R₂N-NO₂ (N-nitramine)

Given its structure, this compound is expected to form N-nitroso-N-(3-methoxypropyl)pentan-1-amine and N-nitro-N-(3-methoxypropyl)pentan-1-amine as degradation products in NOx-rich environments.

The biodegradability of amines can vary widely depending on their chemical structure. Some amines used in industrial applications are noted for having low biodegradability. bellona.org The structure of this compound, with its ether linkage and alkyl chains, may influence its susceptibility to microbial degradation.

Corrosion Inhibition Mechanisms and Performance

Aliphatic amines are widely recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic or saline environments. researchgate.netnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. This adsorption is facilitated by the presence of heteroatoms with lone pairs of electrons, namely the nitrogen and oxygen atoms. nih.gov These lone pairs can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.

The adsorption process can be described by different isotherms, with the Langmuir adsorption isotherm often being a suitable model for amine inhibitors. researchgate.netmercer.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and mode of adsorption can be characterized as either physisorption (physical adsorption) or chemisorption (chemical adsorption).

Physisorption involves weaker electrostatic interactions between the charged metal surface and the protonated amine molecule.

Chemisorption involves the stronger coordinate bond formation mentioned above.

In studies of the structurally similar primary amine, 3-Methoxypropyl-amine (MOPA), the adsorption on X80 steel was found to follow the Langmuir isotherm, with thermodynamic data suggesting a spontaneous and stable adsorption process that involves physisorption. researchgate.netmercer.edu It is reasonable to infer that this compound would adsorb via a similar mechanism, creating a hydrophobic film that blocks the active corrosion sites and prevents the diffusion of corrosive species (like Cl⁻ ions and H₂O) to the metal surface. nih.govkoreascience.kr

Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors and understanding the properties of the protective film. researchgate.net The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.gov

Potentiodynamic Polarization (PDP): PDP studies involve scanning the potential of the metal and measuring the resulting current. The data provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). For an effective inhibitor like this compound, its addition to the corrosive solution would lead to a significant decrease in the corrosion current density. nih.gov The shift in Ecorr can indicate whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type). scirp.org Studies on the related MOPA inhibitor revealed it to be a mixed-type inhibitor, retarding both anodic and cathodic reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process. researchgate.net It measures the impedance of the system over a range of frequencies. The resulting Nyquist plot for an uninhibited system typically shows a single semicircle, while the presence of an effective inhibitor leads to a much larger semicircle. ijeas.orgresearchgate.net

Key parameters derived from EIS data include:

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. In the presence of an inhibitor, Rct increases significantly, indicating a slowing of the corrosion process. koreascience.krresearchgate.net

Double Layer Capacitance (Cdl): This relates to the dielectric properties of the interface. A decrease in Cdl upon addition of the inhibitor suggests that the inhibitor molecules are adsorbing onto the surface and displacing water molecules, thereby increasing the thickness of the electrical double layer or decreasing its dielectric constant. koreascience.krresearchgate.net

The table below illustrates hypothetical EIS data for a steel electrode in a corrosive medium with and without the addition of this compound, demonstrating the expected changes in electrochemical parameters.

Interactive Table: Hypothetical Electrochemical Data for Corrosion Inhibition

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | 50 | 200 | - |

| 50 ppm | 350 | 95 | 85.7 |

| 100 ppm | 800 | 60 | 93.8 |

| 200 ppm | 1500 | 45 | 96.7 |

Note: This table contains illustrative data to demonstrate the principles of electrochemical analysis for corrosion inhibitors.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Tailored Properties

The structure of N-(3-Methoxypropyl)pentan-1-amine is ripe for modification to create a library of derivatives with fine-tuned physicochemical properties. The secondary amine serves as a reactive handle for N-alkylation, N-acylation, or conversion to other functional groups. Modifications to the pentyl and methoxypropyl chains could also be envisaged through synthesis from different starting materials.

Future research could focus on systematically altering the molecule's structure to modulate key properties such as:

Lipophilicity and Hydrophilicity: Increasing the length of the pentyl chain would enhance lipophilicity, while introducing polar groups or shortening the alkyl chain would increase water solubility.

Basicity: The electronic environment of the nitrogen atom can be altered through the introduction of electron-withdrawing or electron-donating groups on its substituents, thereby tuning its pKa.

Steric Hindrance: Varying the bulk of the substituents around the nitrogen atom can control its reactivity and interaction with biological targets or material surfaces.

Coordinating Ability: The ether oxygen and the amine nitrogen can act as a bidentate ligand for metal coordination, a property that could be enhanced or modified through structural changes.

Table 1: Hypothetical Derivatives of this compound and Their Potential Properties

| Derivative Name | Modification Strategy | Anticipated Change in Property | Potential Application Area |

| N-Benzyl-N-(3-methoxypropyl)pentan-1-amine | N-Alkylation with benzyl (B1604629) bromide | Increased steric bulk, introduction of aromatic ring | Catalyst ligand, pharmaceutical intermediate |

| N-(3-Hydroxypropyl)pentan-1-amine | O-Demethylation of the methoxy (B1213986) group | Increased polarity and hydrogen bonding capability | Polymer building block, precursor for further functionalization |

| N-(3-Methoxypropyl)decan-1-amine | Substitution of pentyl with a decyl group | Increased lipophilicity and surfactant properties | Surface modifying agent, phase transfer catalyst |

| 2-(Pentan-1-yl(3-methoxypropyl)amino)acetic acid | N-Alkylation with an acetic acid moiety | Introduction of a carboxylic acid group, creating a zwitterionic potential | Chelating agent, building block for peptidomimetics |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. numberanalytics.com As a secondary amine, this compound is an ideal candidate for several well-established MCRs.

The Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The use of this compound would lead to α-amino amide derivatives where the pentyl and methoxypropyl groups can influence the product's solubility and conformational properties. acs.orgacs.org Recent advances have expanded the Ugi reaction to include secondary amines under non-acidic conditions, broadening its applicability. acs.org

The Petasis Borono-Mannich (PBM) Reaction: The PBM reaction is a three-component reaction of an amine, a carbonyl compound (like an aldehyde), and a boronic acid to form substituted amines. wikipedia.orgacs.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org this compound could react with various aldehydes and vinyl- or aryl-boronic acids to rapidly generate a diverse library of tertiary amines. organic-chemistry.orgnih.gov

The integration of this amine into MCRs provides a strategic pathway to novel molecular scaffolds for drug discovery and materials science.

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |

| Ugi Reaction | This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino-amide |

| Petasis Reaction | This compound | Glyoxylic acid | Phenylboronic acid | - | α-Amino acid derivative |

| Strecker Reaction | This compound | Propanal | Trimethylsilyl cyanide | - | α-Aminonitrile |

Exploration of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound and its derivatives is crucial for predicting their behavior. Advanced spectroscopic techniques can provide deep insights beyond routine analysis.

Tandem Mass Spectrometry (MS/MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the sensitive detection and structural elucidation of amines and their metabolites or reaction products. nih.govacs.org A detailed study would involve mapping the fragmentation patterns of this compound upon collision-induced dissociation, which helps in identifying the compound in complex mixtures and in understanding its chemical stability. wikipedia.org

Advanced NMR Spectroscopy: The conformational flexibility imparted by the rotatable single bonds in the molecule's alkyl chains makes its solution-state structure a complex average of multiple conformers. Advanced NMR methods can unravel this complexity. torvergata.itmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximities between protons, providing crucial distance constraints for building 3D structural models. arxiv.org

Residual Dipolar Couplings (RDCs): Measuring RDCs in weakly aligning media provides information on the orientation of bonds relative to the magnetic field, offering long-range structural information that is complementary to short-range NOEs and J-couplings. mdpi.com

Quantum Mechanical Calculations: In conjunction with experimental NMR data, these calculations can help determine the relative populations and energies of different conformers in solution. nih.govauremn.org.br

Table 3: Advanced Spectroscopic Methods for Characterizing this compound

| Technique | Type of Information Provided | Relevance to the Compound |

| LC-MS/MS | Molecular weight, fragmentation pathways, quantification | Identification in complex mixtures, metabolite identification, reaction monitoring. nih.govresearchgate.net |

| 2D NOESY NMR | Through-space proton-proton distances (< 5 Å) | Elucidation of preferred solution-state conformations of the flexible alkyl chains. arxiv.org |

| RDC NMR Analysis | Bond vector orientations, long-range structural order | Defining the average conformation and assessing the degree of flexibility. mdpi.com |

| ¹³C and ¹⁵N NMR | Electronic environment of carbon and nitrogen atoms | Probing the effects of derivatization on basicity and reactivity. |

Applications in Materials Science and Polymer Chemistry

The dual functionality of an amine group for reaction and alkyl/ether chains for tuning physical properties makes this compound an interesting candidate for materials science applications.

Polymer Synthesis and Modification: Amines are widely used as building blocks and modifying agents in polymer chemistry. polysciences.com

Epoxy Curing Agents: The secondary amine can react with epoxy groups, opening the epoxide ring to form a cross-linked polymer network. threebond.co.jpappliedpoleramic.com The pentyl and methoxypropyl chains would be incorporated into the final material, potentially increasing its flexibility, hydrophobicity, and impact resistance compared to more rigid amine curing agents. delamine.comnadkarnispc.com

Polymer Functionalization: The amine can be grafted onto existing polymer backbones or surfaces to introduce new functionality. nih.govrsc.org For example, it could be used to modify the surface of materials to alter their wettability, adhesion, or biocompatibility. The methoxy group, in particular, can influence interactions with polar polymers or solvents. acs.orgresearchgate.net

Self-Assembled Monolayers (SAMs): Amines can be used to form SAMs on various substrates. The specific interactions of the methoxypropyl group with surfaces or solvents could lead to well-defined and functional interfaces for applications in electronics, sensors, or biomedical coatings. nih.gov

Pharmacological Profiling and Target Identification for Therapeutic Development

Many pharmaceuticals contain aliphatic amine substructures, which are often crucial for activity, acting as protonatable groups for receptor binding or for tuning pharmacokinetic properties. byjus.comnih.gov While the pharmacological profile of this compound is unknown, its structure warrants investigation.

General Screening Strategy: A logical first step would be to screen the compound against a broad range of biological targets, particularly those known to bind small, flexible, lipophilic amines. This could include G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. The combination of a hydrogen bond donor/acceptor (the amine) and a hydrogen bond acceptor (the ether oxygen) within a flexible lipophilic scaffold is a common motif in many active pharmaceutical ingredients.

Metabolic Studies: Understanding the metabolic fate of the compound is crucial. Aliphatic amines can undergo metabolic N-oxidation to form hydroxylamines, which may themselves have biological activity. nih.gov In vitro studies using liver microsomes would be essential to identify potential metabolites.

Target Identification: Should initial screening reveal a desirable phenotypic effect (e.g., anti-proliferative, anti-microbial), modern chemical biology approaches could be employed for target deconvolution. This might involve affinity-based proteomics, where a derivatized version of the compound is used to "pull down" its binding partners from cell lysates.

The exploration of this compound's biological effects represents a high-risk, high-reward area of research that could uncover novel therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-Methoxypropyl)pentan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves alkylation of pentan-1-amine with 3-methoxypropyl halides (e.g., bromide or chloride) under reflux conditions. Optimization includes:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like DMF or acetonitrile improve nucleophilic substitution efficiency.

- Catalysts : Alkali metal carbonates (e.g., K₂CO₃) enhance deprotonation of the amine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation removes unreacted starting materials.

Continuous flow reactors may improve yield consistency and scalability, as demonstrated in analogous amine syntheses .

Q. What spectroscopic methods are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms methoxy (-OCH₃, δ ~3.3 ppm) and primary amine (-NH₂, δ ~1.5 ppm) groups. ¹³C NMR identifies quaternary carbons adjacent to oxygen and nitrogen.

- GC-MS : Quantifies purity by comparing retention times and mass fragmentation patterns against standards.

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹).

Cross-referencing with thermodynamic data (e.g., boiling point, vapor pressure) from NIST sources ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound across different studies?

- Methodological Answer : Contradictions often arise from environmental factors or reagent quality. To address this:

- Control Variables : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amine.

- Reagent Purity : Use freshly distilled 3-methoxypropyl halides to avoid hydrolysis byproducts.

- Reproducibility : Replicate conflicting studies with standardized solvents and catalysts.

- Analytical Cross-Validation : Employ HPLC to quantify reaction intermediates and side-products. For example, trace moisture in solvents can hydrolyze halides, reducing alkylation efficiency .

Q. What methodologies are employed to assess the efficacy of this compound derivatives in biomedical applications, such as polymer-gel dosimeters?

- Methodological Answer :

- Dosimeter Preparation : Incorporate the compound into polyacrylamide gels (e.g., 3–5% w/w) and crosslink with bis-acrylamide.

- Dose-Response Testing : Irradiate gels at clinical dose ranges (0–20 Gy) and measure radiation-induced polymerization via MRI relaxometry or optical absorbance.

- Performance Enhancement : Add LiCl (0.1–1.0 M) to improve linearity (R² > 0.98) and sensitivity. Validate against ionization chamber measurements for clinical relevance .

Q. In designing experiments to evaluate the environmental impact of this compound, what factors must be prioritized to ensure reliable ecotoxicological data?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Test No. 202 for Daphnia magna acute immobilization assays (48-hour EC₅₀).

- Biodegradability : Use OECD 301B (CO₂ evolution test) under aerobic conditions. Monitor BOD/COD ratios.

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods. Values >3 indicate potential bioaccumulation.

Environmental pH (6–8) and temperature (20–25°C) must be controlled to mimic natural conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.